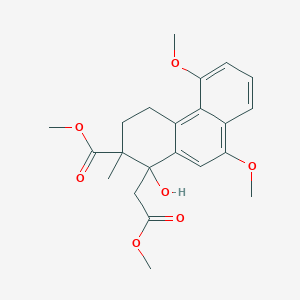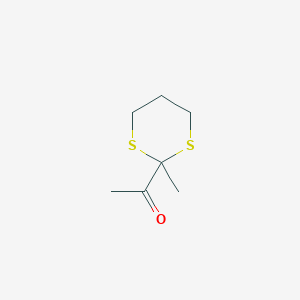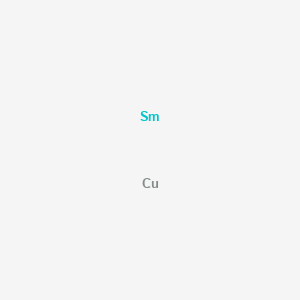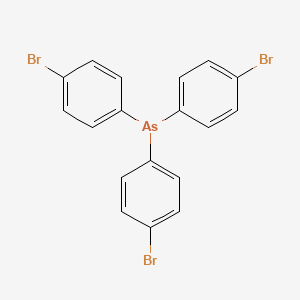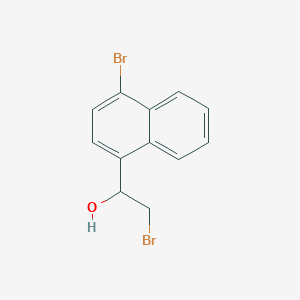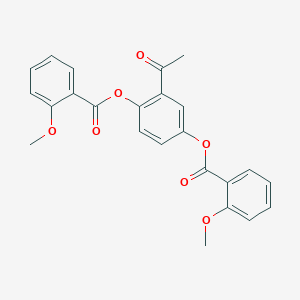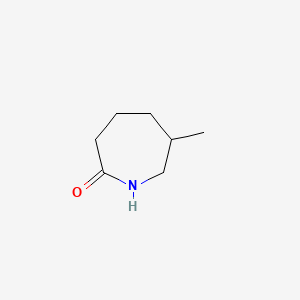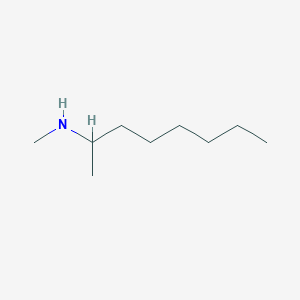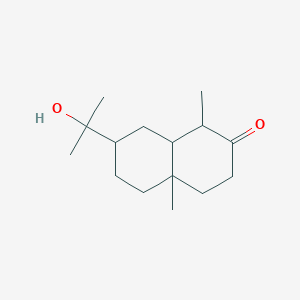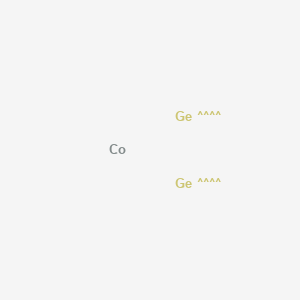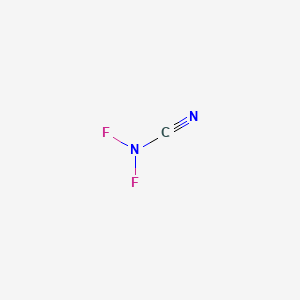
Difluorocyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorocyanamide is a chemical compound with the formula CF₂N₂. It is a fluorinated derivative of cyanamide and is known for its unique chemical properties and reactivity. The compound has a molecular weight of 78.0209 g/mol and is characterized by the presence of two fluorine atoms and a cyano group attached to a nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluorocyanamide can be synthesized through the fluorination of biguanide using gaseous fluorine mixed with an inert carrier gas. The reaction is typically carried out in a fluid-bed reactor at temperatures ranging from -15°C to +120°C. The reaction products are collected and separated to isolate this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. The use of a fluid-bed reactor allows for efficient contact between the reactants and the fluorine gas, leading to high yields of the desired product. The reaction conditions are optimized to ensure the purity and stability of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Difluorocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyanate.
Reduction: Reduction reactions can convert this compound to difluoromethylamine.
Substitution: This compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Difluorocyanate
Reduction: Difluoromethylamine
Substitution: Various substituted cyanamides depending on the reagents used.
Applications De Recherche Scientifique
Difluorocyanamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of difluorocyanamide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanamide (CH₂N₂): A non-fluorinated analog with similar reactivity but different physical properties.
Difluoromethylamine (CHF₂NH₂): A related compound with two fluorine atoms and an amine group.
Difluorocyanate (CF₂NCO): An oxidized form of difluorocyanamide.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
7127-18-6 |
|---|---|
Formule moléculaire |
CF2N2 |
Poids moléculaire |
78.021 g/mol |
Nom IUPAC |
difluorocyanamide |
InChI |
InChI=1S/CF2N2/c2-5(3)1-4 |
Clé InChI |
HFFQLQRGCQEGJG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
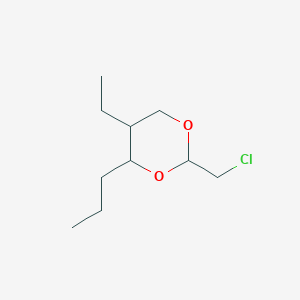
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
